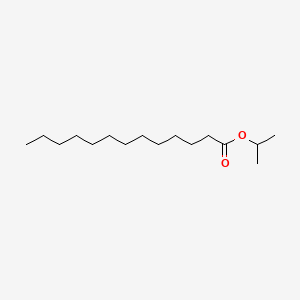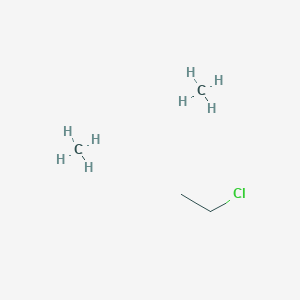![molecular formula C16H11F3N2O5 B13780446 4-Nitro-2-[(2-(trifluoromethyl)benzoyl)amino]benzoic acid methyl ester](/img/structure/B13780446.png)
4-Nitro-2-[(2-(trifluoromethyl)benzoyl)amino]benzoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-2-[(2-(trifluoromethyl)benzoyl)amino]benzoic acid methyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of nitro, trifluoromethyl, and ester functional groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-[(2-(trifluoromethyl)benzoyl)amino]benzoic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-(trifluoromethyl)benzoic acid, followed by esterification and subsequent amide formation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitro-2-[(2-(trifluoromethyl)benzoyl)amino]benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Carboxylic Acids: Hydrolysis of the ester group forms carboxylic acids.
Substituted Compounds: Nucleophilic substitution results in various substituted derivatives.
Aplicaciones Científicas De Investigación
4-Nitro-2-[(2-(trifluoromethyl)benzoyl)amino]benzoic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Nitro-2-[(2-(trifluoromethyl)benzoyl)amino]benzoic acid methyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The ester group can be hydrolyzed to release the active carboxylic acid, which can interact with enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Nitro-4-(trifluoromethyl)benzoic acid: Shares the trifluoromethyl and nitro groups but lacks the ester functionality.
4-Nitrobenzoic acid methyl ester: Contains the nitro and ester groups but lacks the trifluoromethyl group.
2-Nitro-4-(trifluoromethyl)benzonitrile: Similar structure but with a nitrile group instead of the ester.
Uniqueness
4-Nitro-2-[(2-(trifluoromethyl)benzoyl)amino]benzoic acid methyl ester is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C16H11F3N2O5 |
|---|---|
Peso molecular |
368.26 g/mol |
Nombre IUPAC |
methyl 4-nitro-2-[[2-(trifluoromethyl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C16H11F3N2O5/c1-26-15(23)11-7-6-9(21(24)25)8-13(11)20-14(22)10-4-2-3-5-12(10)16(17,18)19/h2-8H,1H3,(H,20,22) |
Clave InChI |
AQZVKEDGCQCGJX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-Methyl-4-(methylamino)phenyl]ethanone](/img/structure/B13780385.png)
![1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide](/img/structure/B13780392.png)
![2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]-](/img/structure/B13780395.png)
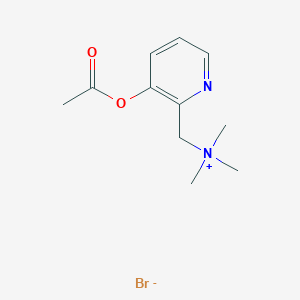
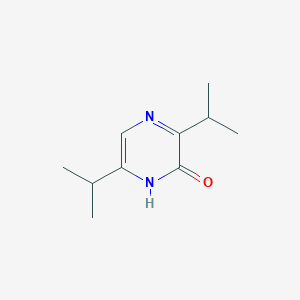
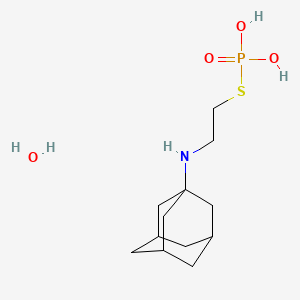

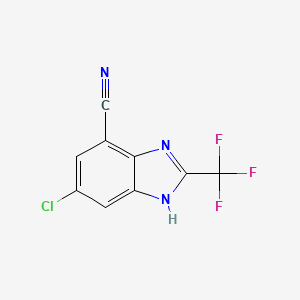
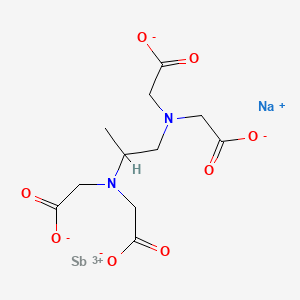
![1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxycyclopent-2-ene-1-carbonitrile](/img/structure/B13780444.png)
